

In-Depth Technical Guide: 2-Amino-5-phenylfuran-3-carbonitrile

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Compound of Interest

Compound Name: 2-Amino-5-phenyl-3-furonitrile

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-5-phenylfuran-3-carbonitrile, a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. The document covers its chemical identity, including its IUPAC name and synonyms, key physical and chemical properties, a plausible synthetic route with a detailed experimental protocol, and a review of the potential biological activities based on related structural analogs. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar furan-based scaffolds.

Chemical Identity and Properties

2-Amino-5-phenylfuran-3-carbonitrile, also known by its IUPAC name 2-amino-5-phenylfuran-3-carbonitrile, is a stable, solid organic compound.^[1] Its core structure consists of a furan ring substituted with an amino group, a nitrile group, and a phenyl group.

Synonyms: 2-Amino-3-cyano-5-phenylfuran, **2-Amino-5-phenyl-3-furonitrile**, 2-Amino-5-phenyl-furan-3-carbonitrile.^{[1][2]}

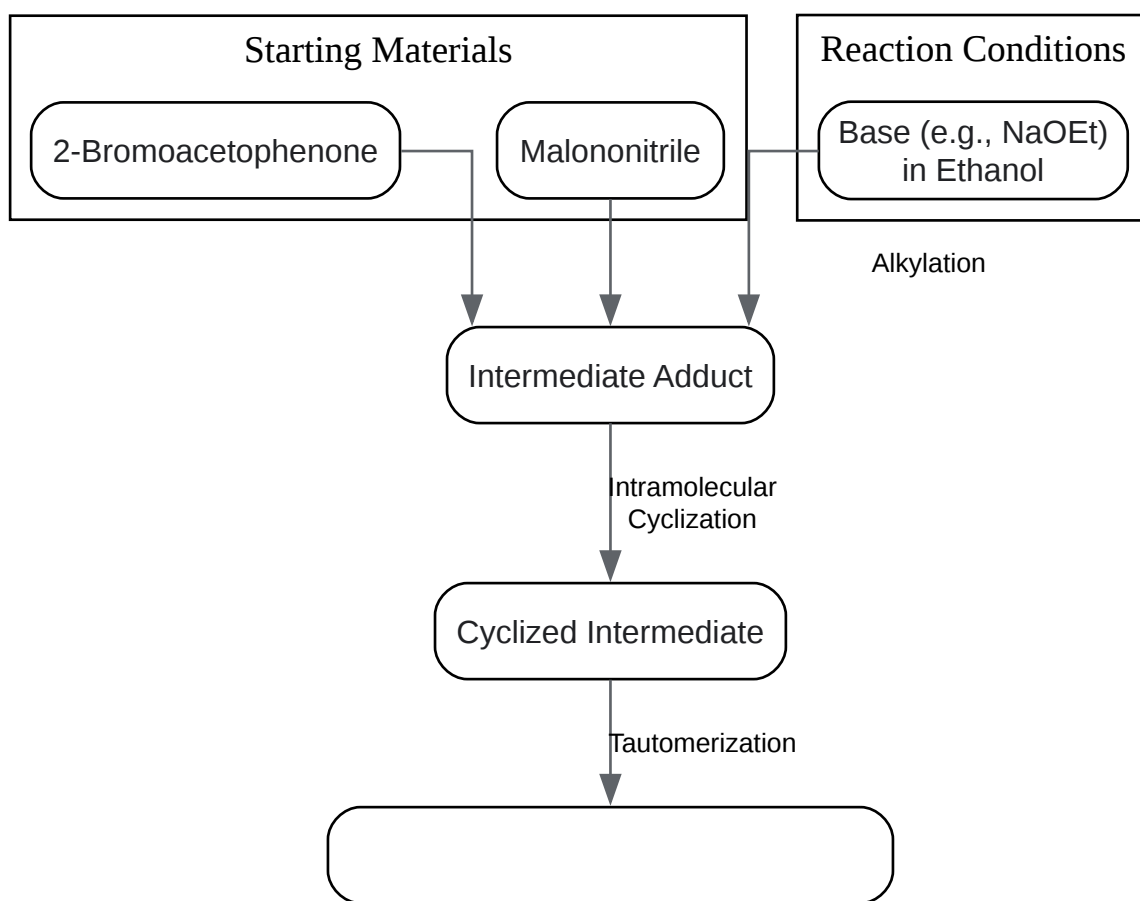
Table 1: Chemical and Physical Properties of 2-Amino-5-phenylfuran-3-carbonitrile

Property	Value	Source
IUPAC Name	2-amino-5-phenylfuran-3-carbonitrile	PubChem
CAS Number	14742-32-6	--INVALID-LINK--
Molecular Formula	C ₁₁ H ₈ N ₂ O	--INVALID-LINK--
Molecular Weight	184.19 g/mol	--INVALID-LINK--
Appearance	Solid	--INVALID-LINK--
Purity	≥95% (Commercially available)	--INVALID-LINK--

Synthesis of 2-Amino-5-phenylfuran-3-carbonitrile

The synthesis of 2-amino-5-phenylfuran-3-carbonitrile can be achieved through a base-catalyzed condensation reaction. A plausible and efficient method involves the reaction of a phenacyl halide (e.g., 2-bromoacetophenone) with malononitrile. This reaction proceeds via an initial alkylation of malononitrile followed by an intramolecular cyclization and tautomerization to yield the final aminofuran product. This approach is a variation of the Thorpe-Ziegler reaction, a well-established method for the synthesis of cyclic enamines.

Proposed Synthetic Pathway



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Caption: Proposed synthesis workflow for 2-Amino-5-phenylfuran-3-carbonitrile.

Experimental Protocol

Materials:

- 2-Bromoacetophenone
- Malononitrile
- Sodium ethoxide (NaOEt) or another suitable base (e.g., piperidine, triethylamine)
- Absolute ethanol
- Distilled water

- Standard laboratory glassware and apparatus for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
- Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of 2-bromoacetophenone and malononitrile in absolute ethanol.
- **Base Addition:** To the stirred solution, add a catalytic amount of a suitable base (e.g., 0.1 to 0.2 equivalents of sodium ethoxide). The addition of the base should be done cautiously as the reaction can be exothermic.
- **Reaction:** Heat the reaction mixture to reflux and maintain it for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, slowly add cold water to the reaction mixture to induce precipitation.
- **Isolation and Purification:** Collect the precipitated solid by vacuum filtration and wash it with cold ethanol or a mixture of ethanol and water to remove any unreacted starting materials and impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to obtain pure 2-amino-5-phenylfuran-3-carbonitrile.
- **Characterization:** Confirm the identity and purity of the final product using standard analytical techniques such as melting point determination, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (^1H and ^{13}C), and mass spectrometry (MS).

Potential Biological Activities and Applications in Drug Development

While specific biological activity data for 2-amino-5-phenylfuran-3-carbonitrile is not extensively reported in the public domain, the aminofuran scaffold is a known "privileged structure" in medicinal chemistry. Derivatives of 2-aminofurans and related heterocycles have shown a wide

range of biological activities, suggesting that 2-amino-5-phenylfuran-3-carbonitrile could be a valuable starting point for the development of new therapeutic agents.

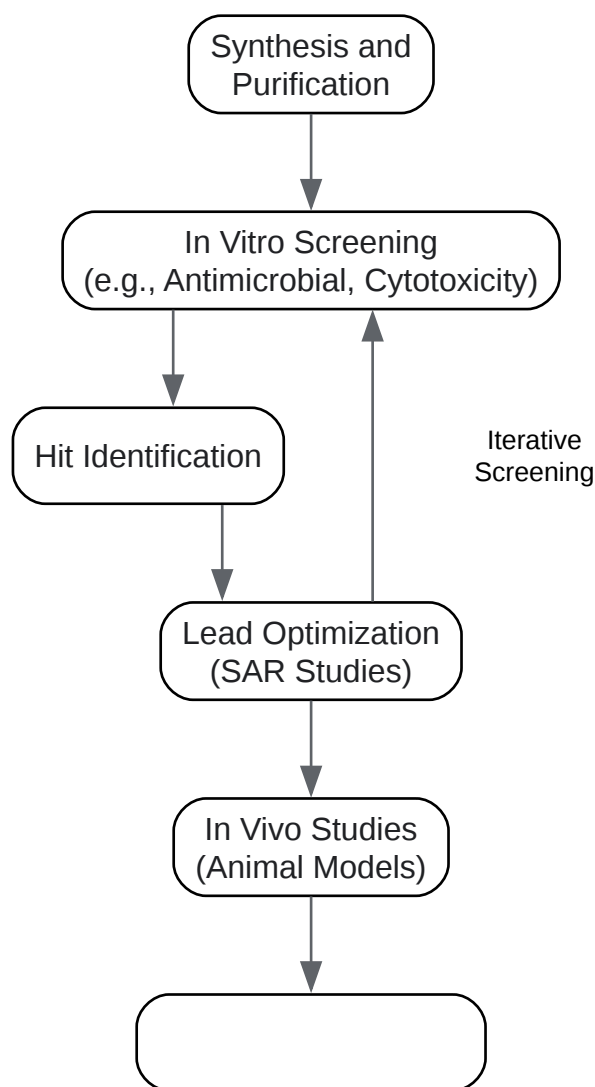
Table 2: Reported Biological Activities of Structurally Related Aminofuran and Aminonitrile Derivatives

Biological Activity	Compound Class	Reported Effects
Antimicrobial	Substituted 2-aminothiophenes	Moderate to good activity against various bacterial and fungal strains.
Antitumor	Thienopyrimidine derivatives	Inhibition of various cancer cell lines, with some compounds showing IC ₅₀ values in the nanomolar range.
Kinase Inhibition	Thienopyrimidine derivatives	Inhibition of kinases such as Aurora B kinase and EGFR-TK.
Anti-inflammatory	Furan-containing compounds	General anti-inflammatory properties observed in various assays.
Antiviral	Furan-containing compounds	Activity against a range of viruses has been reported for some furan derivatives.

The presence of the nitrile group can also contribute to the biological activity and pharmacokinetic properties of the molecule. Nitrile-containing compounds are found in a number of approved drugs and are known to participate in hydrogen bonding and other interactions with biological targets.

Drug Discovery and Development Workflow

The evaluation of 2-amino-5-phenylfuran-3-carbonitrile as a potential drug candidate would typically follow a standard preclinical drug discovery workflow.



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Caption: A typical workflow for the preclinical evaluation of a new chemical entity.

Conclusion

2-Amino-5-phenylfuran-3-carbonitrile is a readily accessible heterocyclic compound with a structural motif that is of significant interest in the field of medicinal chemistry. While specific biological data for this exact molecule is sparse, the known activities of related compounds suggest that it holds promise as a scaffold for the development of new drugs, particularly in the areas of antimicrobial and anticancer therapy. The synthetic protocol outlined in this guide provides a practical approach for its preparation, enabling further investigation into its chemical

and biological properties. Researchers are encouraged to explore the potential of this and other aminofuran derivatives in their drug discovery programs.

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References

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- 2. 2-Amino-5-phenyl-3-furonitrile | 14742-32-6 | PAA74232 [biosynth.com]
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